molecular formula C19H25NO3 B5353347 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B5353347
M. Wt: 315.4 g/mol
InChI Key: ZHXMXULAXFVSAG-UHFFFAOYSA-N
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Description

6-[(2-Ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with hydroxyl (C7), methyl (C4, C8), and a 6-[(2-ethylpiperidin-1-yl)methyl] group. Coumarins are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antiadipogenic properties .

Properties

IUPAC Name

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-4-15-7-5-6-8-20(15)11-14-10-16-12(2)9-17(21)23-19(16)13(3)18(14)22/h9-10,15,22H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXMXULAXFVSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate diketone.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 2-ethylpiperidine and a suitable leaving group on the chromenone core.

    Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through selective hydroxylation and methylation reactions using reagents such as methyl iodide and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chromenone core play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Parent Compound: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

  • Structure : Lacks the piperidinylmethyl group at C6.
  • Synthesis: Prepared via condensation of 2-methyl resorcinol with ethyl acetate in sulfuric acid .
  • Physical Properties : Molecular weight = 190.2 g/mol; purity ≥95% .

7-Hydroxy-8-[(4-hydroxymethylpiperidin-1-yl)methyl]-3-(4-methoxyphenyl)-4H-chromen-4-one

  • Structure : Piperidinylmethyl group at C8 instead of C6; additional 3-(4-methoxyphenyl) substituent.
  • Synthesis: Not detailed in evidence, but similar Mannich reactions or alkylation strategies are likely.
  • Key Differences: Positional isomerism at C8 vs. C6 may alter steric interactions with biological targets.

6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

  • Structure: Features a conjugated dimethylamino propenoyl group at C6.
  • Synthesis : Likely involves acylation of the parent coumarin.

4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

  • Synthesis : Click chemistry (azide-alkyne cycloaddition) likely used to introduce the triazole ring.

Comparative Analysis of Structural and Functional Properties

Substituent Effects on Bioactivity

  • Antiobesity Potential: The parent coumarin (7-hydroxy-4,8-dimethyl-2H-chromen-2-one) shows strong antiadipogenic activity, suggesting that substitutions at C6 (e.g., piperidinylmethyl) could modulate this effect. Piperidine derivatives often enhance blood-brain barrier penetration, which may be advantageous for CNS-targeted therapies .
  • Antioxidant Activity : In , diaryl-substituted coumarins at C6 and C7 exhibited superior antioxidant activity. The piperidinylmethyl group in the target compound may confer similar benefits through radical scavenging or metal chelation .

Physicochemical Properties

  • Solubility : The piperidinylmethyl group introduces a tertiary amine, enabling salt formation and improved aqueous solubility compared to the parent coumarin. However, the lipophilic ethyl group may counterbalance this, necessitating formulation optimization .
  • Stability : Piperidine rings are generally stable under physiological conditions, but the methylene linker (-CH2-) between the coumarin core and piperidine may be susceptible to oxidative metabolism .

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